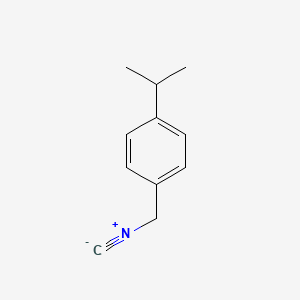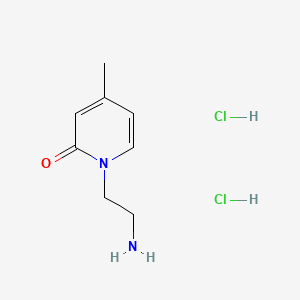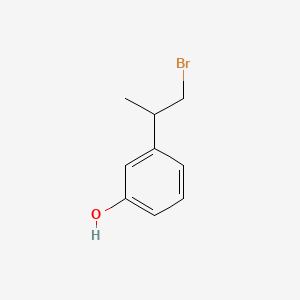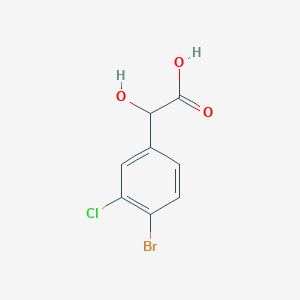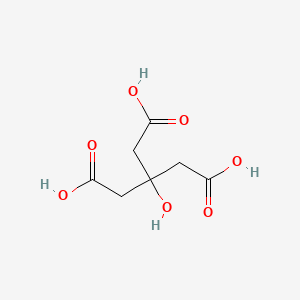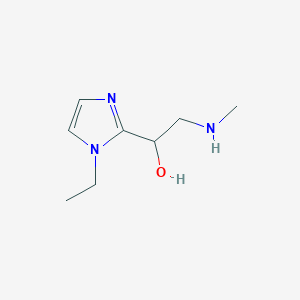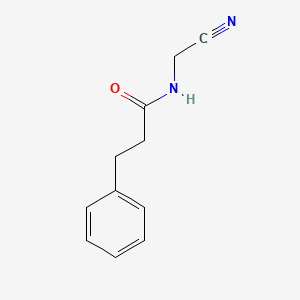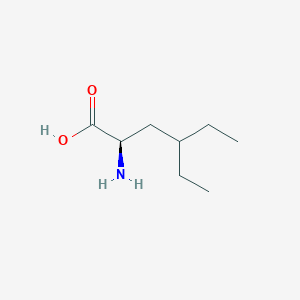
(R)-2-Amino-4-ethylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-4-ethylhexanoic acid is an organic compound with a chiral center, making it an enantiomerically pure amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-ethylhexanoic acid can be achieved through several methods. One common approach is the Arndt-Eistert synthesis, which involves the homologation of carboxylic acids. This method includes the reaction of activated carboxylic acids with diazomethane, followed by a Wolff rearrangement of the intermediate diazoketones in the presence of nucleophiles such as water, alcohols, or amines .
Industrial Production Methods
Industrial production of ®-2-Amino-4-ethylhexanoic acid often involves the use of chiral resolution techniques to separate the desired enantiomer from a racemic mixture. This can be achieved through methods such as crystallization, chromatography, or the use of chiral auxiliaries.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-4-ethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a corresponding oxo group.
Reduction: The reduction of the carboxylic acid group to an alcohol.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
®-2-Amino-4-ethylhexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Medicine: It has potential therapeutic applications due to its role in metabolic pathways.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-4-ethylhexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in amino acid metabolism. The compound’s chiral nature allows it to interact selectively with biological molecules, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-4-ethylhexanoic acid: The enantiomer of ®-2-Amino-4-ethylhexanoic acid.
2-Amino-4-methylhexanoic acid: A structurally similar compound with a different alkyl group.
2-Amino-4-ethylpentanoic acid: Another similar compound with a different carbon chain length.
Uniqueness
®-2-Amino-4-ethylhexanoic acid is unique due to its specific chiral configuration, which imparts distinct biochemical properties and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in applications requiring enantiomerically pure substances.
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
(2R)-2-amino-4-ethylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-3-6(4-2)5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m1/s1 |
Clave InChI |
FNTZSUXNNTXOEI-SSDOTTSWSA-N |
SMILES isomérico |
CCC(CC)C[C@H](C(=O)O)N |
SMILES canónico |
CCC(CC)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13608800.png)

![hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one](/img/structure/B13608815.png)
